molecular formula C18H19N5O2 B2513685 5-amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-37-8

5-amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2513685
CAS No.: 900013-37-8
M. Wt: 337.383
InChI Key: ZOFDWXSVHRNKKO-UHFFFAOYSA-N
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Description

5-amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
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Biological Activity

5-amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N5O2, with a molecular weight of 337.383 g/mol. The compound features a triazole ring that is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have been shown to possess antibacterial and antifungal activities. The specific activity of this compound against various microbial strains remains to be fully elucidated; however, related triazole compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

Enzyme Inhibition

Triazoles are known to inhibit various enzymes, making them potential candidates for treating diseases such as cancer and infections. The compound's structure suggests it may interact with deubiquitinase enzymes, which are implicated in cancer progression. Studies on similar compounds have shown promising results in inhibiting these targets .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds often correlates with their structural features. For example:

CompoundActivityIC50 (μM)Reference
Compound AAnti-BuChE31.8
Compound BAnti-AChE0.23
Compound CAntibacterial (S. aureus)2

These studies suggest that modifications in the substituents on the triazole ring can significantly influence the compound's potency and selectivity.

Case Studies

Recent investigations into related compounds have highlighted their therapeutic potential:

  • Anticancer Activity : A study demonstrated that triazole derivatives effectively inhibited the USP1/UAF1 deubiquitinase complex in cancer cells, suggesting a pathway through which this compound could exert anticancer effects .
  • Antimicrobial Efficacy : Research on similar triazoles has shown potent antibacterial activity against resistant strains of bacteria like Methicillin-resistant Staphylococcus aureus (MRSA), indicating that modifications similar to those in our compound could yield effective antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:
Research indicates that derivatives of 5-amino-1-benzyl-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide exhibit significant antitumor properties. These compounds have been studied for their ability to inhibit heat shock protein 90 (HSP90), which plays a critical role in cancer cell survival and proliferation. The synthesis of these triazole-based compounds allows for the development of peptidomimetics that can serve as effective anticancer agents .

Antimicrobial Properties:
The triazole ring is known for its antimicrobial activity. Studies have shown that compounds with a triazole scaffold can inhibit the growth of various pathogens. The incorporation of benzyl and methoxybenzyl groups enhances the lipophilicity and bioavailability of these compounds, making them promising candidates for the development of new antimicrobial agents .

Ghrelin Analogues:
this compound has been explored as a ghrelin analogue, which could potentially modulate growth hormone secretion. This application highlights its relevance in endocrinology and metabolic research, particularly in the treatment of conditions related to growth hormone deficiencies .

Agricultural Applications

Pesticide Development:
The nitrogen-rich structure of triazoles makes them suitable for developing new pesticides. Research has indicated that derivatives of this compound can be designed to target specific pests while minimizing environmental impact. Their efficacy against fungal pathogens in crops has been documented, suggesting potential applications in agricultural biotechnology .

Materials Science

Energetic Materials:
The compound's nitrogen-rich framework allows it to be utilized in the synthesis of energetic materials. Studies have demonstrated that derivatives can form salts with desirable properties such as high thermal stability and low sensitivity to impact. These characteristics are crucial for applications in explosives and propellants, making them competitive with traditional energetic compounds like RDX and HMX .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate azides with alkynes under controlled conditions to ensure regioselectivity and yield high-purity products. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Study Focus Findings
Study on Antitumor ActivityExamination of HSP90 inhibitionCompounds showed significant cytotoxicity against cancer cell lines .
Antimicrobial EfficacyTesting against bacterial strainsDemonstrated broad-spectrum antimicrobial activity .
Ghrelin AnaloguesModulation of growth hormone secretionPotential therapeutic implications for metabolic disorders .
Development of Energetic MaterialsSynthesis of salts from triazole derivativesHigh thermal stability and low sensitivity observed .

Properties

IUPAC Name

5-amino-1-benzyl-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-25-15-9-5-8-14(10-15)11-20-18(24)16-17(19)23(22-21-16)12-13-6-3-2-4-7-13/h2-10H,11-12,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFDWXSVHRNKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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